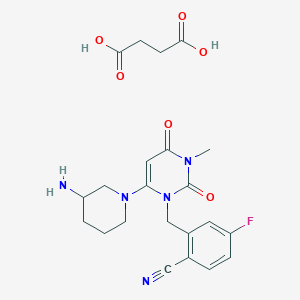

SYR-472 succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SYR-472 succinate, also known as trelagliptin succinate, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound is notable for its once-weekly dosing regimen, which offers a significant advantage in terms of patient adherence compared to other DPP-4 inhibitors that require daily administration .

Métodos De Preparación

Industrial Production Methods: Industrial production of SYR-472 succinate likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical compounds .

Análisis De Reacciones Químicas

Types of Reactions: SYR-472 succinate primarily undergoes metabolic reactions in the body. It is known to be a reversible, competitive, and slow-binding inhibitor of DPP-4. The compound does not undergo significant oxidation or reduction reactions under physiological conditions .

Common Reagents and Conditions: The primary reaction involving this compound is its interaction with DPP-4. This interaction is characterized by a non-covalent binding mechanism, which is essential for its inhibitory activity .

Major Products Formed: The major product formed from the interaction of this compound with DPP-4 is the inhibited enzyme complex. This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels .

Aplicaciones Científicas De Investigación

SYR-472 succinate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used extensively in clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus. Research has shown that this compound significantly improves glycemic control with a favorable safety profile .

In addition to its primary use in diabetes treatment, this compound is also studied for its potential effects on other metabolic disorders. Its unique once-weekly dosing regimen makes it an attractive candidate for long-term treatment studies .

Mecanismo De Acción

SYR-472 succinate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

The molecular target of this compound is the DPP-4 enzyme, and the pathway involved includes the incretin hormone signaling pathway. This mechanism is similar to other DPP-4 inhibitors but is distinguished by its prolonged duration of action .

Comparación Con Compuestos Similares

SYR-472 succinate is compared with other DPP-4 inhibitors such as sitagliptin, alogliptin, and linagliptin. While all these compounds share a similar mechanism of action, this compound is unique due to its once-weekly dosing regimen. This feature offers a significant advantage in terms of patient adherence and convenience .

List of Similar Compounds:- Sitagliptin

- Alogliptin

- Linagliptin

- Saxagliptin

Propiedades

Fórmula molecular |

C22H26FN5O6 |

|---|---|

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid |

InChI |

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8) |

Clave InChI |

OGCNTTUPLQTBJI-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)

![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)

![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)

![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)

![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)